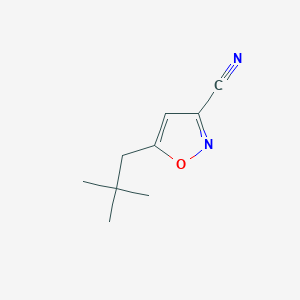
5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile is a heterocyclic compound featuring an isoxazole ring substituted with a 2,2-dimethyl-propyl group at the 5-position and a cyano group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of 2,2-dimethyl-propylacetylene with a nitrile oxide generated in situ from a hydroxylamine and an aldehyde. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium bicarbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form oxazoles.
Reduction: The cyano group can be reduced to an amine.
Substitution: Electrophilic substitution can occur at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Oxazoles.
Reduction: Amines.
Substitution: Halogenated or sulfonylated isoxazoles.
Scientific Research Applications
5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. The cyano group can also act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
Isoxazole-3-carbonitrile: Lacks the 2,2-dimethyl-propyl group.
5-Methylisoxazole-3-carbonitrile: Contains a methyl group instead of the 2,2-dimethyl-propyl group.
5-Phenylisoxazole-3-carbonitrile: Contains a phenyl group instead of the 2,2-dimethyl-propyl group.
Uniqueness
5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile is unique due to the presence of the bulky 2,2-dimethyl-propyl group, which can influence its steric and electronic properties. This substitution can affect the compound’s reactivity and interaction with biological targets, making it distinct from other isoxazole derivatives .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
5-(2,2-dimethylpropyl)-1,2-oxazole-3-carbonitrile |
InChI |
InChI=1S/C9H12N2O/c1-9(2,3)5-8-4-7(6-10)11-12-8/h4H,5H2,1-3H3 |
InChI Key |
PNKZJORGRQBSQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CC(=NO1)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














